7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrido[4,3-c]carbazolium core, which is further modified with a methoxy group and a piperidinyl ethyl side chain. The chloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-c]carbazolium core, followed by the introduction of the methoxy group and the piperidinyl ethyl side chain. The final step involves the conversion of the compound into its chloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the piperidinyl ethyl side chain is modified.
Reduction: Reduction reactions may target the pyrido[4,3-c]carbazolium core, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, acetate
- 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, methanesulfonate
Comparison: Compared to its acetate and methanesulfonate counterparts, the chloride form of the compound offers distinct advantages in terms of solubility and stability. These properties make it more suitable for certain applications, such as in aqueous environments or where chloride ions play a specific role in the reaction mechanism.
Properties
CAS No. |
75413-46-6 |
---|---|
Molecular Formula |
C23H32ClN3O |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
10-methoxy-2-(2-piperidin-1-ylethyl)-1,6a,7,7a,11a,11b-hexahydropyrido[4,3-c]carbazol-7-ium;chloride |
InChI |
InChI=1S/C23H31N3O.ClH/c1-27-18-6-8-21-19(15-18)23-20-16-26(14-13-25-10-3-2-4-11-25)12-9-17(20)5-7-22(23)24-21;/h5-9,12,15,19,21-24H,2-4,10-11,13-14,16H2,1H3;1H |
InChI Key |
HVQJWZSNZXMBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(C=C1)[NH2+]C3C2C4=C(C=C3)C=CN(C4)CCN5CCCCC5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.